1-Methyl-3-(4-nitrophenoxy)pyrrolidine
Description
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-methyl-3-(4-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C11H14N2O3/c1-12-7-6-11(8-12)16-10-4-2-9(3-5-10)13(14)15/h2-5,11H,6-8H2,1H3 |
InChI Key |
JCOQCIOOCBCHDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
- The tert-butyl carbamate group in the tert-butyl derivative increases steric bulk and lipophilicity, making it a stable intermediate for lab synthesis .
2.2. Physicochemical Properties
Pyrrolidine derivatives exhibit tunable solubility, lipophilicity, and polarity due to substituent effects:
Preparation Methods
Molecular Characteristics
The compound features a pyrrolidine core substituted at the 1-position with a methyl group and at the 3-position with a 4-nitrophenoxy moiety. Its molecular formula is CHNO , with a molecular weight of 308.33 g/mol . The tert-butoxycarbonyl (Boc) variant, tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate, serves as a critical synthetic intermediate.
Synthetic Relevance
The 4-nitrophenoxy group enhances electrophilicity for further functionalization, while the methyl group at N-1 modulates steric and electronic properties. These features make the compound valuable in kinase inhibitor and anticancer agent synthesis.
Strategic Approaches to Synthesis
Retrosynthetic Analysis
The target compound can be dissected into two key fragments:
-
N-Methylpyrrolidine backbone : Introduced via methylation of pyrrolidine or Boc-deprotection followed by alkylation.
-
4-Nitrophenoxy group : Installed via SNAr, Mitsunobu reaction, or Ullmann coupling.
Synthetic Pathways Overview
Three primary routes dominate literature:
-
Route A : Boc-protected intermediate synthesis → deprotection → methylation.
-
Route B : Direct N-methylation of 3-(4-nitrophenoxy)pyrrolidine.
-
Route C : Tandem SNAr and alkylation in one pot.
Detailed Preparation Methods
Synthesis of tert-Butyl 3-(4-Nitrophenoxy)pyrrolidine-1-carboxylate
Step 1 : Boc protection of pyrrolidine.
Pyrrolidine reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (e.g., NaHCO) to yield Boc-pyrrolidine.
Step 2 : Phenoxy group installation.
Boc-pyrrolidine undergoes Mitsunobu reaction with 4-nitrophenol (1.2 eq) using triphenylphosphine (1.5 eq) and diisopropyl azodicarboxylate (DIAD, 1.5 eq) in dry THF at 0°C→RT. The reaction proceeds via SN2 mechanism, affording tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate in 65–78% yield.
Step 3 : Boc deprotection.
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding 3-(4-nitrophenoxy)pyrrolidine.
Step 4 : N-Methylation.
The secondary amine reacts with methyl iodide (1.5 eq) and potassium carbonate (2 eq) in acetonitrile at 60°C for 12 h. Yield: 82–89%.
Optimization Insights
One-Pot Methylation Protocol
Reagents :
-
3-(4-Nitrophenoxy)pyrrolidine (1 eq)
-
Methyl triflate (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2 eq)
-
Solvent: DCM, 0°C→RT, 6 h
Yield : 76%.
Advantage : Avoids Boc-deprotection steps, reducing synthesis time.
Challenges
Reaction Design
A novel one-pot method combines phenoxy group installation and methylation:
-
SNAr : 4-Fluoronitrobenzene (1 eq) reacts with N-methylpyrrolidin-3-ol (1 eq) in DMSO at 120°C for 24 h.
-
In situ methylation : Addition of methyl iodide (1.5 eq) and KCO (2 eq) at 60°C for 6 h.
Limitations
-
Regioselectivity : Competing O- vs. N-alkylation requires careful stoichiometric control.
-
Scale-up : High-temperature SNAr poses safety concerns.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-3-(4-nitrophenoxy)pyrrolidine, and how can reaction yields be maximized?
Methodological Answer:
- Route Optimization : Start with nucleophilic aromatic substitution between 4-nitrophenol and a pyrrolidine precursor. Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity. Monitor yield via HPLC or GC-MS to identify bottlenecks .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the nitrophenoxy group’s position and pyrrolidine ring substitution. Look for aromatic proton signals at δ 7.5–8.5 ppm and methyl group splitting patterns .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (acetonitrile/water) to resolve nitroaromatic byproducts .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragment patterns .
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated degradation studies at 40–60°C to simulate long-term storage. Monitor decomposition via TGA/DSC .
- Photostability : Expose the compound to UV light (300–400 nm) and track nitro group reduction using FTIR or Raman spectroscopy .
- Solution Stability : Test solubility in aqueous buffers (pH 3–9) and organic solvents. Precipitates or color changes indicate instability .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitrophenoxy group in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Perform Hammett plots using substituted nitrophenols to correlate electronic effects (σ values) with reaction rates .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify steric hindrance from the pyrrolidine methyl group .
- Isotope Labeling : Introduce in the nitrophenoxy group to track oxygen transfer pathways via MS/MS fragmentation .
Q. How can computational models predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations to assess binding stability .
- QSAR Analysis : Corrogate substituent electronegativity and logP values with IC data from enzyme inhibition assays .
- ADMET Prediction : Employ SwissADME to forecast bioavailability, BBB penetration, and CYP450 interactions .
Q. How can contradictions in reported biological activities of nitrophenoxy-pyrrolidine derivatives be resolved?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line consistency, serum-free media). Use positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from degradation products .
- Dose-Response Curves : Apply Hill equation modeling to compare EC values across studies and account for assay sensitivity differences .
Q. What role do substituents on the pyrrolidine ring play in modulating the compound’s physicochemical properties?
Methodological Answer:
- LogP Studies : Measure partition coefficients (octanol/water) to evaluate hydrophobicity changes with alkyl or aryl substitutions .
- Crystallography : Solve single-crystal X-ray structures to correlate substituent bulk with lattice energy and melting points .
- Solubility Screening : Use nephelometry to quantify aqueous solubility enhancements from polar groups (e.g., hydroxyl, carboxyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
